2-(Hydroxymethyl)-4-methoxybenzimidazole 2-(Hydroxymethyl)-4-methoxybenzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17955664
InChI: InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(5-12)10-6/h2-4,12H,5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

2-(Hydroxymethyl)-4-methoxybenzimidazole

CAS No.:

Cat. No.: VC17955664

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-4-methoxybenzimidazole -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name (4-methoxy-1H-benzimidazol-2-yl)methanol
Standard InChI InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(5-12)10-6/h2-4,12H,5H2,1H3,(H,10,11)
Standard InChI Key HAMRMOPTWLNZMV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1N=C(N2)CO

Introduction

Chemical and Structural Properties

Molecular Characteristics

The IUPAC name of this compound is (6-methoxy-1H-benzimidazol-2-yl)methanol, reflecting its methoxy substitution at position 4 (equivalent to position 6 in the benzimidazole numbering system) and hydroxymethyl group at position 2 . Its canonical SMILES representation is COC1=CC2=C(C=C1)N=C(N2)CO, illustrating the methoxy (COC) and hydroxymethyl (CO) functional groups . The compound’s three-dimensional structure has been confirmed via X-ray crystallography and molecular modeling, revealing a planar benzimidazole core with substituents influencing electronic distribution and hydrogen-bonding potential .

Table 1: Physicochemical Properties of 2-(Hydroxymethyl)-4-methoxybenzimidazole

PropertyValueSource
Molecular FormulaC9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight178.19 g/mol
Boiling Point441 °C (estimated)
Density1.34 g/cm³
LogP (Partition Coefficient)1.06
Purity≥95%

The compound’s relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the hydroxymethyl group . Its moderate LogP value indicates balanced hydrophilicity and lipophilicity, making it suitable for drug design .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectra for this compound align with its structure:

  • ¹H NMR: A singlet at δ 3.85 ppm (3H, methoxy), a broad peak at δ 4.65 ppm (2H, hydroxymethyl), and aromatic protons between δ 6.80–7.25 ppm .

  • ¹³C NMR: Signals at δ 55.2 (methoxy), δ 61.8 (hydroxymethyl), and aromatic carbons between δ 110–150 ppm .
    Mass spectrometry (MS) shows a molecular ion peak at m/z 178.19, consistent with its molecular weight .

Synthesis and Manufacturing

Synthetic Routes

2-(Hydroxymethyl)-4-methoxybenzimidazole is typically synthesized via cyclization reactions. One common method involves:

  • Condensation: Reacting 4-methoxy-1,2-diaminobenzene with glycolic acid under acidic conditions to form the benzimidazole ring .

  • Hydroxymethylation: Introducing the hydroxymethyl group via formaldehyde in the presence of a catalyst .

The reaction proceeds as follows:

4-Methoxy-1,2-diaminobenzene+Glycolic AcidH+2-(Hydroxymethyl)-4-methoxybenzimidazole+H2O\text{4-Methoxy-1,2-diaminobenzene} + \text{Glycolic Acid} \xrightarrow{\text{H}^+} \text{2-(Hydroxymethyl)-4-methoxybenzimidazole} + \text{H}_2\text{O}

Yield optimization studies indicate that temperatures between 80–100°C and catalysts like p-toluenesulfonic acid improve efficiency .

Purification and Quality Control

Purification is achieved via recrystallization from ethanol/water mixtures, yielding ≥95% purity . High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is used for quality assurance .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound is a precursor to pharmacologically active molecules. For example:

  • Antiulcer Agents: Benzimidazole derivatives like omeprazole and pantoprazole require structurally similar intermediates . 2-(Hydroxymethyl)-4-methoxybenzimidazole can undergo sulfonation or alkylation to yield sulfonylbenzimidazoles, which inhibit gastric acid secretion .

  • Anticancer Agents: Functionalization of the hydroxymethyl group enables conjugation with cytotoxic moieties, enhancing tumor-targeting capabilities .

Future Research Directions

Drug Delivery Systems

The hydroxymethyl group’s reactivity allows for covalent attachment to polymeric nanoparticles, enabling controlled drug release . Preliminary studies show 80% payload release over 72 hours in phosphate-buffered saline (pH 7.4) .

Computational Modeling

Molecular dynamics simulations predict strong binding affinity (ΔG = -8.2 kcal/mol) to cytochrome P450 enzymes, suggesting utility in prodrug design .

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